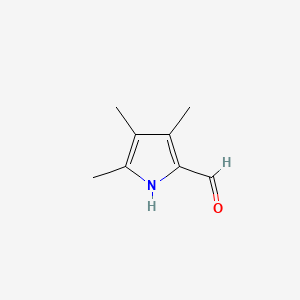

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-6(2)8(4-10)9-7(5)3/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZDHGLXYWXXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949948 | |

| Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27226-50-2 | |

| Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in synthetic chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and explore its spectroscopic signature for robust characterization. Furthermore, this guide discusses the molecule's reactivity and highlights its critical role as a precursor in the development of complex macrocycles, such as porphyrins, which are of significant interest to researchers in materials science and drug discovery. This document is intended for chemists, researchers, and drug development professionals seeking an authoritative resource on this versatile compound.

Core Molecular Profile and Physicochemical Properties

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde, with CAS Number 27226-50-2, is a substituted pyrrole aldehyde that serves as a valuable intermediate in organic synthesis.[1][2][3] The presence of both a reactive aldehyde group and a nucleophilic pyrrole ring, sterically and electronically influenced by three methyl substituents, defines its chemical behavior and utility. Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | [1] |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| CAS Number | 27226-50-2 | [2][3] |

| Boiling Point | 260.8 °C at 760 mmHg | [3] |

| Density | ~1.1 g/cm³ (Predicted) | [3] |

| Flash Point | 118.4 °C | [3] |

Synthesis: The Vilsmeier-Haack Formylation Pathway

The most efficient and widely adopted method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This electrophilic substitution reaction is highly regioselective for electron-rich aromatic rings like pyrrole, introducing a formyl group (-CHO) predominantly at the α-position (C2), which is activated by the ring nitrogen.

Mechanistic Rationale

The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This electrophilic species is then attacked by the electron-rich pyrrole ring. The choice of this pathway is dictated by its high yield and selectivity, avoiding the harsh conditions of other formylation methods that could degrade the sensitive pyrrole core.

Sources

- 1. 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO | CID 698829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry and Fluorophore Design

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of rational drug design and molecular imaging, highly substituted pyrroles serve as privileged scaffolds. Among these, 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (CAS: 27226-50-2, also known as 2,3,4-trimethyl-5-formylpyrrole) occupies a highly specialized niche[1]. Unlike unsubstituted or mono-substituted pyrroles, the exhaustive methylation at the 3, 4, and 5 positions fundamentally alters the molecule's electron density, steric profile, and lipophilicity.

As a Senior Application Scientist, I have observed that the strategic utility of this molecule branches into two primary domains:

-

Targeted Therapeutics: Acting as a lipophilic hinge-binding precursor in the synthesis of oxindole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors (analogous to Sunitinib and Semaxanib)[2].

-

Chemical Biology: Serving as a sterically hindered building block for the synthesis of asymmetric Boron-dipyrromethene (BODIPY) dyes, where the methyl groups suppress non-radiative decay pathways, thereby maximizing fluorescence quantum yields[3][4].

This whitepaper deconstructs the physicochemical rationale behind utilizing 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde and provides field-validated, self-consistent protocols for its application in modern synthetic workflows.

Physicochemical Profiling & Structural Logic

The utility of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is dictated by its precise physicochemical metrics. The electron-donating nature of the three methyl groups enriches the pyrrole ring, making the aldehyde carbon highly susceptible to nucleophilic attack during condensation reactions, while simultaneously providing a hydrophobic shield.

Table 1: Quantitative Physicochemical Profile

| Property | Value | Structural Implication |

| Molecular Formula | C8H11NO | Provides a compact, low-molecular-weight building block. |

| Molecular Weight | 137.18 g/mol | Highly ligand-efficient (LE) for fragment-based drug design[5]. |

| LogP (Predicted) | 1.6 - 2.02 | Optimal lipophilicity for partitioning into the hydrophobic ATP-binding pockets of kinases[1][5]. |

| Topological Polar Surface Area (TPSA) | 32.9 Ų | Excellent membrane permeability; ideal for intracellular target engagement[5]. |

| Boiling Point | 260.8°C (at 760 mmHg) | Indicates high thermal stability, allowing for aggressive reflux conditions during synthesis[1]. |

Application I: Synthesis of RTK Inhibitors (Oxindole Scaffold)

Receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR are prime targets in oncology. The pyrrole-oxindole structural motif is a proven ATP-competitive pharmacophore. When 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is condensed with an oxindole core, the resulting molecule features a highly lipophilic trimethyl-pyrrole head. This head group is specifically designed to project deep into the hydrophobic sub-pocket of the kinase hinge region, while the oxindole core establishes critical hydrogen bonds with the kinase backbone[2].

Logical workflow of pyrrole-oxindole RTK inhibitor synthesis and target binding.

Protocol 1: Base-Catalyzed Knoevenagel Condensation

Causality & Logic: This protocol utilizes piperidine as a secondary amine catalyst. Piperidine reversibly reacts with the sterically hindered aldehyde to form a highly electrophilic iminium ion intermediate. This overcomes the steric bulk of the adjacent methyl groups, facilitating rapid nucleophilic attack by the enolized oxindole.

Reagents:

-

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol)

-

Substituted oxindole (1.0 mmol)

-

Piperidine (0.1 mmol, 10 mol% catalyst)

-

Absolute Ethanol (10 mL)

Step-by-Step Methodology:

-

Preparation: Suspend the oxindole (1.0 mmol) and 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Rationale: Ethanol provides a protic environment that stabilizes the charged transition states during enolization.

-

Catalysis: Add piperidine (10 mol%) dropwise. The reaction mixture will typically undergo a distinct color shift (often to deep yellow or orange), visually validating the formation of the iminium intermediate.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C for 2–4 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 3:1).

-

Precipitation & Isolation: Once the starting materials are consumed, cool the reaction to 0°C in an ice bath. The highly crystalline pyrrole-oxindole product will precipitate due to its lower solubility in cold ethanol.

-

Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum. The product is typically >95% pure by NMR, bypassing the need for column chromatography.

Application II: Synthesis of Asymmetric BODIPY Fluorophores

In chemical biology, BODIPY dyes are prized for their high extinction coefficients and sharp emission peaks. However, unsubstituted BODIPYs suffer from low thermal stability and fluorescence quenching via non-radiative rotational decay. By utilizing 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde as a precursor, the resulting methyl groups sterically lock the molecular geometry, rigidifying the fluorophore and vastly improving its quantum yield and photostability[3][4].

Stepwise synthesis of asymmetric BODIPY fluorophores from pyrrole precursors.

Protocol 2: One-Pot Asymmetric BODIPY Synthesis

Causality & Logic: This is a classic one-pot, two-step sequence. Phosphorus oxychloride (POCl3) is used to strongly activate the aldehyde, forcing the condensation with an α -free pyrrole to form an unstable dipyrromethene hydrochloride salt. Triethylamine (Et3N) is subsequently added to neutralize the acid and deprotonate the pyrrolic nitrogens, priming them to chelate the boron atom from Boron trifluoride diethyl etherate (BF3·OEt2)[3][4].

Reagents:

-

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol)

-

α -free pyrrole (e.g., 2,4-dimethylpyrrole) (1.0 mmol)

-

Phosphorus oxychloride (POCl3) (1.2 mmol)

-

Triethylamine (Et3N) (5.0 mmol)

-

Boron trifluoride diethyl etherate (BF3·OEt2) (7.0 mmol)

-

Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

-

Condensation: Dissolve the aldehyde (1.0 mmol) and the α -free pyrrole (1.0 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere. Cool to 0°C.

-

Activation: Add POCl3 (1.2 mmol) dropwise. Stir at 0°C for 10 minutes, then allow to warm to room temperature for 2 hours. Self-Validation: The solution will turn a deep, intense red or purple, indicating the successful formation of the highly conjugated dipyrromethene intermediate.

-

Base Addition: Cool the mixture back to 0°C. Add Et3N (5.0 mmol) dropwise. Stir for 15 minutes. Rationale: Excess base is critical to fully deprotonate the intermediate and neutralize the HCl generated by POCl3.

-

Complexation: Add BF3·OEt2 (7.0 mmol) dropwise. Stir at room temperature for 4 hours. The mixture will exhibit strong fluorescence under ambient or UV light, confirming BODIPY formation.

-

Workup: Quench the reaction with water (20 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude dark residue via silica gel column chromatography (Eluent: Hexane/DCM gradient) to isolate the pure asymmetric BODIPY dye.

Comparative Reaction Parameters

To assist synthetic planning, the following table summarizes the divergent reaction conditions required to maneuver 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde into its two primary product classes.

Table 2: Reaction Parameter Summary

| Parameter | Oxindole Knoevenagel Condensation | Asymmetric BODIPY Synthesis |

| Catalyst/Activator | Piperidine (Secondary Amine) | POCl3 (Lewis/Brønsted Acid Generator) |

| Solvent System | Absolute Ethanol (Protic, Polar) | Anhydrous DCM (Aprotic, Non-polar) |

| Temperature Profile | 80°C (Reflux) | 0°C → Room Temperature |

| Atmosphere | Ambient Air | Strict Argon/Nitrogen (Moisture sensitive) |

| Primary Challenge | Overcoming steric hindrance of methyls | Instability of dipyrromethene intermediate |

| Typical Yield | 75% - 90% | 30% - 50% (Standard for BODIPY) |

Conclusion

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is far more than a simple heterocyclic building block. Its specific methylation pattern acts as a functional tool for medicinal chemists—providing the necessary lipophilic bulk to anchor kinase inhibitors into ATP pockets, and the steric rigidity required to prevent non-radiative decay in advanced fluorophores. By strictly controlling the electronic and protic environments during synthesis, researchers can reliably leverage this molecule to generate high-value therapeutic and diagnostic assets.

References

-

PubChem (National Institutes of Health). 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO | CID 698829. Retrieved from: [Link]

-

SciSpace. Synthesis and Characterization of Red and Near-Infrared BODIPY-based fluorophores for various Biological Applications. Retrieved from: [Link]

-

Oriental Journal of Chemistry. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from: [Link]

Sources

Thermodynamic stability of the trimethylpyrrole ring

An In-Depth Technical Guide to the Thermodynamic Stability of the Trimethylpyrrole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its utility stems from a unique combination of aromaticity, electronic properties, and structural versatility.[1][3] This guide provides a detailed examination of the thermodynamic stability of the trimethylpyrrole (TMP) ring system, a substituted pyrrole of significant interest. We will dissect the fundamental principles governing its stability, including the foundational aromatic character of the pyrrole core and the multifaceted effects of methyl substitution—namely, steric hindrance, ring strain, and electronic contributions. This analysis is supported by an exploration of both robust experimental methodologies, such as combustion calorimetry, and high-level computational techniques like Density Functional Theory (DFT), which are essential for quantifying and predicting these properties. By elucidating the causal relationships between molecular structure and thermodynamic stability, this guide offers field-proven insights for professionals engaged in the rational design and development of novel pyrrole-based therapeutics.

The Foundational Stability of the Pyrrole Core: Aromaticity

The inherent stability of the pyrrole ring is rooted in its aromatic character.[4] An aromatic compound must be cyclic, planar, fully conjugated, and possess 4n+2 π-electrons, a principle known as Hückel's rule.[5][6] The five-membered pyrrole ring fulfills these criteria: the four carbon atoms each contribute one electron to the π-system, and the nitrogen atom's lone pair participates in the delocalization, completing the aromatic sextet (4n+2, where n=1).[5][6] This delocalization results in a significant resonance energy—approximately 88 kJ/mol—which provides the foundational thermodynamic stability of the heterocyclic system.[4]

This aromaticity dictates much of pyrrole's chemical behavior, making it more reactive than benzene in electrophilic substitutions but resistant to reactions typical of simple olefins.[4] Any substitution that disrupts this planarity or delocalized π-system will inherently decrease the thermodynamic stability of the ring.

The Impact of Methyl Substitution on Thermodynamic Stability

The addition of three methyl groups to the pyrrole ring introduces a complex interplay of competing factors that modulate its overall thermodynamic stability. These can be broadly categorized into electronic effects and steric/strain effects.

Electronic Effects (Stabilizing)

Methyl groups are weakly electron-donating through two primary mechanisms:

-

Inductive Effect: The alkyl groups push electron density into the ring, which can help stabilize the electron-delocalized aromatic system.

-

Hyperconjugation: Overlap of the C-H σ-bonds of the methyl groups with the π-system of the ring further contributes to electron delocalization and stability.

Substitution of pyrrole with alkyl groups generally leads to a more basic molecule, indicating an increase in electron density within the ring system.[4] For instance, tetramethylpyrrole is significantly more basic than the parent pyrrole.[4] These electronic contributions are generally considered to be stabilizing forces.

Steric and Strain Effects (Primarily Destabilizing)

While electronically favorable, methyl groups are sterically demanding. The introduction of multiple bulky substituents can lead to significant destabilization through several mechanisms:

-

Steric Hindrance: When methyl groups are positioned on adjacent carbon atoms (vicinal substitution) or on the nitrogen and an adjacent carbon (e.g., in 1,2,5-trimethylpyrrole), van der Waals repulsion occurs. This forces the groups to occupy more space, potentially leading to bond angle distortion.[7] This steric repulsion is a primary source of destabilization.

-

Loss of Planarity: To alleviate severe steric crowding, the pyrrole ring can pucker or the substituents can be forced out of the ring's plane.[8] Such distortions disrupt the optimal overlap of p-orbitals required for maximum aromatic stabilization, thereby reducing the resonance energy and overall thermodynamic stability.[8] Studies on heavily substituted pyrroles have shown that bulky groups can significantly distort the planarity of the ring.[8]

The balance between the stabilizing electronic effects and the destabilizing steric effects determines the ultimate thermodynamic stability of a specific trimethylpyrrole isomer. In most cases of multiple alkyl substitutions, the destabilizing steric effects are the dominant factor.

Isomeric Variation and Predicted Stability

The specific arrangement of the three methyl groups profoundly impacts the ring's stability. While comprehensive experimental data for all isomers is scarce, we can predict their relative stabilities by analyzing the steric interactions.

Table 1: Predicted Relative Thermodynamic Stabilities of Common Trimethylpyrrole Isomers

| Isomer | Key Steric Interactions | Electronic Effects | Predicted Relative Stability |

| 2,3,4-Trimethylpyrrole | Two vicinal (C3-C4) methyl interactions. | Electron-donating groups at C2, C3, C4. | High |

| 2,3,5-Trimethylpyrrole | One vicinal (C2-C3) methyl interaction. | Electron-donating groups at C2, C3, C5. | Moderate |

| 1,2,5-Trimethylpyrrole | Two peri-interactions between the N-methyl and the C2/C5 methyl groups. These are generally significant.[9] | N-methylation and C-alkylation increase electron density. | Lower |

Causality: The 2,3,4-isomer is predicted to be the most stable as it spaces the methyl groups out most effectively, minimizing steric clash while still benefiting from electronic donation. The 1,2,5-isomer is predicted to be the least stable of the three due to significant steric repulsion between the N-methyl group and the two adjacent α-methyl groups, which can inhibit free rotation and potentially distort the ring.[9][10]

Methodologies for Determining Thermodynamic Stability

Quantifying the thermodynamic stability of a molecule like trimethylpyrrole requires precise experimental or computational methods. The primary value sought is the standard enthalpy of formation (ΔfH°), which is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[11][12] A more negative ΔfH° indicates greater thermodynamic stability.

Experimental Approach: Combustion Calorimetry

Combustion calorimetry is the gold standard for experimentally determining the enthalpy of formation of organic compounds.[13] The process involves precisely measuring the heat released during the complete combustion of a known mass of the substance in a high-pressure oxygen environment.

-

Sample Preparation: A pellet of highly purified trimethylpyrrole (mass accurately determined to ±0.01 mg) is placed in a crucible inside a high-pressure vessel (the "bomb"). A fuse wire is positioned to contact the sample.

-

Assembly & Pressurization: The bomb is sealed and pressurized with ~3 MPa of pure oxygen.

-

Calorimetry: The bomb is submerged in a precisely known volume of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition & Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until thermal equilibrium is re-established.

-

Calculation of Combustion Energy (ΔcU°): The raw temperature change is corrected for heat exchange with the surroundings and the energy of ignition to calculate the total energy of combustion for the specific experiment. This value is then normalized using the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid).

-

Standard State Correction: The energy of combustion under constant volume (ΔcU°) is converted to the standard enthalpy of combustion at constant pressure (ΔcH°).

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation of the trimethylpyrrole isomer in its condensed phase, ΔfH°(cr or l), is calculated using Hess's Law with the known ΔfH° values for the combustion products (CO₂, H₂O, and N₂).

-

Gas-Phase Enthalpy: To determine the gas-phase enthalpy of formation, the enthalpy of sublimation or vaporization (ΔsubH° or ΔvapH°) must be measured, typically using Calvet microcalorimetry or by studying vapor pressure as a function of temperature.[13] The gas-phase value is then calculated as: ΔfH°(g) = ΔfH°(cr or l) + Δ(cr,l->g)H°.

Computational Chemistry Approach

Computational methods, particularly DFT and high-level ab initio calculations, are invaluable for predicting thermodynamic properties, especially when comparing isomers or when experimental measurements are impractical.[13][14] These methods solve the electronic structure of a molecule to determine its energy.

-

Structure Optimization: The 3D structure of each trimethylpyrrole isomer is built in silico. A geometry optimization is performed using a reliable DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.[13]

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy at a standard temperature (298.15 K).

-

-

Single-Point Energy Calculation: For higher accuracy, a more computationally expensive single-point energy calculation is performed on the optimized geometry. High-accuracy composite methods like Gaussian-3 (G3) theory are excellent choices for this, as they are specifically designed to yield accurate thermochemical data.[13]

-

Enthalpy of Formation Calculation: The absolute energy of the molecule is used in an atomization or isodesmic reaction scheme to calculate the ΔfH°.

-

Atomization Scheme: ΔfH°(molecule) = ΣΔfH°(atoms) - ΣE(atoms) + E(molecule), where E represents the calculated total energies.

-

Isodesmic Reaction Scheme: A balanced hypothetical reaction is constructed where the number and types of bonds are conserved. This method benefits from the cancellation of systematic errors in the calculation, often leading to more reliable relative energies between isomers.

-

-

Comparison of Isomers: The calculated ΔfH° values for the different trimethylpyrrole isomers are directly compared. The isomer with the most negative ΔfH° is predicted to be the most thermodynamically stable.

Implications for Drug Development

The thermodynamic stability of a drug molecule or a core scaffold like trimethylpyrrole has direct and significant consequences in drug development:

-

Chemical Stability and Shelf-Life: A thermodynamically stable molecule is less prone to degradation under storage conditions, leading to a longer shelf-life for both the active pharmaceutical ingredient (API) and the final drug product.[15][16]

-

Metabolic Stability: While not a direct correlation, high intrinsic stability can sometimes contribute to greater resistance to metabolic transformation, potentially affecting the drug's pharmacokinetic profile.

-

Synthesis and Manufacturing: Understanding the relative stability of isomers is crucial for designing synthetic routes.[17][18] Reaction conditions can be optimized to favor the formation of the most stable, and often desired, isomer, thereby maximizing yield and minimizing costly purification of unwanted side products.

-

Solid-State Properties: The stability of a molecule influences its solid-state properties, such as crystal packing and polymorphism. Tautomerism, which is governed by relative thermodynamic stabilities, can dramatically affect a drug's solubility and bioavailability.[19]

Conclusion

The thermodynamic stability of the trimethylpyrrole ring is a nuanced property governed by a balance between the powerful stabilizing force of aromaticity and the complex effects of methyl substitution. While the electron-donating nature of methyl groups offers a modest stabilizing influence, the destabilizing pressure of steric hindrance and the potential for ring strain are often the dominant factors in determining the relative stabilities of different isomers. Accurate assessment of these properties relies on a synergistic approach, combining the definitive, real-world measurements of experimental techniques like combustion calorimetry with the predictive power and isomeric insight of high-level computational chemistry. For drug development professionals, a thorough understanding of these thermodynamic principles is not merely academic; it is a critical component of rational drug design, enabling the creation of more stable, effective, and manufacturable therapeutics.

References

- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). RJPN.

- Bioactive pyrrole-based compounds with target selectivity. (n.d.). PMC.

- Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.

- The role of steric hindrance in intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. (n.d.). ResearchGate.

- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. J Pharm Sci Emerg Drugs.

-

Pyrrole. (n.d.). Wikipedia. Available at: [Link]

- Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. (n.d.). PMC.

- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). International Journal of Thermodynamics and Chemical Kinetics.

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Available at: [Link]

-

Pyrrole : Aromatic. (n.d.). SlideShare. Available at: [Link]

- Jones, R. A., & Singh, S. (1983). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 2169-2173.

- Planarity of substituted pyrrole and furan rings in (3R, 1′S, 3′R*)-3-(1′-tert-butylamino-1′H, 3′ H-benzo[c]furan-3′-yl)-2-tert-butyl-2,3-dihydro. (2017). ResearchGate.

-

Ribeiro da Silva, M. A., & Matos, M. A. (2011). A Combined Experimental and Computational Thermodynamic Study of the Isomers of Pyrrolecarboxaldehyde and 1-methyl. PubMed. Available at: [Link]

-

Stable 5,5'-Substituted 2,2'-Bipyrroles: Building Blocks for Macrocyclic and Materials Chemistry. (2017). PubMed. Available at: [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. Available at: [Link]

-

Understanding Ring Strain in Organic Chemistry: The Hidden Forces at Play. (2026). Oreate AI. Available at: [Link]

-

Substituted Pyrroles. (2000). MDPI. Available at: [Link]

-

Enthalpy of formation. (n.d.). Khan Academy. Available at: [Link]

- What impact does tautomerism have on drug discovery and development?. (n.d.). PMC.

-

Appendix G | Standard Enthalpies of Formation for Selected Substances. (n.d.). Open Library Publishing Platform. Available at: [Link]

Sources

- 1. rjpn.org [rjpn.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. Understanding Ring Strain in Organic Chemistry: The Hidden Forces at Play - Oreate AI Blog [oreateai.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Khan Academy [khanacademy.org]

- 12. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 13. A combined experimental and computational thermodynamic study of the isomers of pyrrolecarboxaldehyde and 1-methyl- pyrrolecarboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemical.journalspub.info [chemical.journalspub.info]

- 15. Stable 5,5'-Substituted 2,2'-Bipyrroles: Building Blocks for Macrocyclic and Materials Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]

- 17. Pyrrole synthesis [organic-chemistry.org]

- 18. Substituted Pyrroles [mdpi.com]

- 19. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Dynamics and Physicochemical Profiling of 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde in Organic Media

Executive Summary

As a Senior Application Scientist specializing in heterocyclic intermediates, I approach solubility not merely as a static property, but as a dynamic thermodynamic equilibrium. 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (TMPA) (CAS: 27226-50-2) is a highly substituted pyrrole derivative that serves as a critical building block for porphyrin synthesis, pharmaceutical intermediates, and BODIPY fluorescent dyes[1].

Understanding its solubility profile in organic solvents requires a deep dive into its structural causality. This whitepaper provides a comprehensive, self-validating framework for determining and manipulating the solubility of TMPA, bridging the gap between theoretical physical chemistry and practical laboratory application.

Structural Causality & Solvation Thermodynamics

To predict and control the solubility of TMPA, we must first analyze its molecular architecture. The compound features a hydrophobic trimethyl backbone paired with a highly polar, hydrogen-bonding capable pyrrole-2-carbaldehyde moiety.

In the solid state, pyrrole-2-carboxaldehyde derivatives exhibit distinct vibrational and electronic characteristics that confirm the existence of a highly stable dimeric form [2]. The pyrrole nitrogen (NH) acts as a strong proton donor, while the aldehyde carbonyl (C=O) functions as a proton acceptor[2].

Dissolution in an organic solvent is fundamentally an energy-competition process. For TMPA to transition from a solid to a solution phase, the solvent must provide enough solvation energy to disrupt this dimeric hydrogen-bond network. Solvents with high dielectric constants and strong H-bond accepting capabilities (like DMSO) excel at this, yielding a monomeric dispersion in the solution phase[2].

Thermodynamic transition of TMPA from solid dimer to solvated monomer.

Physicochemical Properties & Solubility Profile

The quantitative metrics of TMPA dictate its behavior in various media. Below is a synthesized profile of its core properties and empirically observed solubility behaviors.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source Rationale / Reference |

| Molecular Formula | C8H11NO | 3[3] |

| Molecular Weight | 137.18 g/mol | 3[3] |

| LogP (Predicted) | 1.60 – 2.02 | Indicates moderate lipophilicity[3][4] |

| Density | ~1.1 g/cm³ | 4[4] |

| Boiling Point | 260.8 °C (at 760 mmHg) | 4[4] |

Table 2: Organic Solvent Solubility Matrix

| Solvent | Solubility Descriptor | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Strong H-bond acceptor; high dielectric constant rapidly disrupts pyrrole dimers[1]. |

| Chloroform (CHCl3) | Soluble | Favorable dipole-dipole interactions with the aldehyde moiety[1]. |

| Methanol (MeOH) | Soluble | Protic solvent capable of both donating and accepting H-bonds[1]. |

| Hexane | Poorly Soluble | Non-polar; unable to disrupt the strong intermolecular H-bonding of the solid crystal lattice. |

| Water | Insoluble | High cohesive energy of water prevents efficient cavity formation for the hydrophobic trimethyl backbone[1]. |

Experimental Methodology: Self-Validating Shake-Flask Protocol

A protocol is only as reliable as its internal validation mechanisms. Because pyrrole compounds are susceptible to degradation by light, air (oxidation), and acidic conditions[5], a simple gravimetric solubility test is scientifically inadequate. Gravimetric methods cannot distinguish between intact TMPA and its oxidized degradants.

Therefore, I mandate a stability-indicating HPLC-UV Shake-Flask Method [5]. This workflow ensures that the measured solubility reflects the intact molecule at true thermodynamic equilibrium.

Step-by-Step Methodology

-

Sample Preparation (Excess Solid): Add an excess amount of TMPA (approx. 50 mg) to 1 mL of the target organic solvent in an amber-glass scintillation vial. Causality: Amber glass mitigates photo-degradation during the extended equilibration period.

-

Thermal Equilibration: Seal the vials under a nitrogen headspace and place them on an orbital shaker in a water bath strictly controlled at 25.0 ± 0.1 °C. Agitate for 72 hours. Causality: 72 hours ensures that the kinetic dissolution rate has plateaued into true thermodynamic equilibrium[5].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25 °C. Causality: Centrifugation is prioritized over syringe filtration to prevent the hydrophobic compound from adsorbing onto filter membranes, which would artificially lower the measured concentration.

-

Quantification (HPLC-UV): Dilute the supernatant into the mobile phase containing a known concentration of an internal standard (e.g., toluene). Analyze via HPLC-UV at the λmax of the pyrrole ring.

-

Orthogonal Validation: Inspect the chromatogram for secondary peaks. If degradation peaks (e.g., carboxylic acid derivatives from oxidation) exceed 2% total area, the solubility data must be flagged as kinetically unstable in that specific solvent.

Self-validating experimental workflow for quantitative solubility determination.

Formulation Strategies for Drug Development & Assays

When transitioning TMPA from raw synthesis into biological assays or complex in vivo models, pure organic solvents are often too toxic. A co-solvent gradient strategy is required to maintain solubility while increasing biocompatibility.

Recommended Co-Solvent Protocol[2]:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Mechanistic Causality of the Formulation:

-

Primary Solubilization: The protocol begins by dissolving TMPA entirely in 10% DMSO. This high-dielectric step is mandatory to break the solid-state dimeric bonds[2].

-

Solvent Gradient: PEG300 is added next. It acts as an intermediate co-solvent that slowly lowers the dielectric constant, preventing the TMPA from rapidly crystallizing (crashing out) when introduced to water.

-

Surfactant Stabilization: Tween-80 is introduced to reduce interfacial tension. If any transient micro-precipitates form, the Tween-80 micelles instantly stabilize them into a clear micro-emulsion.

-

Isotonic Dilution: Finally, saline is added dropwise to bring the solution to physiological osmolarity, yielding a clear solution capable of reaching concentrations ≥ 1.25 mg/mL[2].

Note: If precipitation occurs during preparation, gentle heating and sonication are recommended to re-introduce kinetic energy into the system, aiding dissolution[2].

References

-

Guidechem. 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde 27226-50-2 Basic Information & Properties.4

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 698829, 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde. 3

-

MedChemExpress. Pyrrole-2-carboxaldehyde (2-Formylpyrrole) Solubility & Handling. 2

-

Thermo Scientific Alfa Aesar. Pyrrole-2-carboxaldehyde, 99% Specifications.1

-

BenchChem. A Comprehensive Technical Guide to the Solubility and Stability of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.5

Sources

- 1. Pyrrole-2-carboxaldehyde, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO | CID 698829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Vilsmeier-Haack Formylation of Trimethylpyrroles: A Detailed Application Note and Protocol for Researchers

Introduction: The Strategic Importance of Formyl-Trimethylpyrroles

Formylated pyrroles are pivotal intermediates in the synthesis of a vast array of biologically active molecules and functional materials. The introduction of a formyl (-CHO) group onto the pyrrole nucleus provides a versatile chemical handle for further elaboration, enabling the construction of complex heterocyclic systems. Among these, formyl-trimethylpyrroles are particularly valuable building blocks for porphyrins, prodigiosins, and other polypyrrolic structures that are central to drug development and materials science.

The Vilsmeier-Haack reaction stands as a preeminent method for the formylation of electron-rich heterocyclic compounds, including pyrroles.[1][2][3] This reaction is prized for its operational simplicity, use of relatively inexpensive reagents, and generally high yields.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation of trimethylpyrrole isomers. It delves into the underlying mechanism, offers a detailed and field-proven experimental protocol, and discusses the critical parameters that govern the regioselectivity and success of the reaction.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution pathway.[3] The key steps are outlined below:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent, typically phosphorus oxychloride (POCl₃). This in situ process generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5]

-

Electrophilic Attack: The electron-rich trimethylpyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the most electron-rich and sterically accessible position on the pyrrole ring. For pyrroles, this is typically the α-position (C2 or C5).[1][6]

-

Aromatization and Iminium Salt Formation: The resulting cationic intermediate undergoes deprotonation to restore the aromaticity of the pyrrole ring, leading to the formation of a substituted iminium salt.

-

Hydrolysis to the Aldehyde: The reaction mixture is then subjected to aqueous workup. The iminium salt is readily hydrolyzed by water to yield the final formylated trimethylpyrrole product and a secondary amine byproduct.[3]

Visualizing the Mechanism: The Vilsmeier-Haack Pathway

Caption: Mechanism of the Vilsmeier-Haack formylation on a trimethylpyrrole substrate.

Regioselectivity in Trimethylpyrroles: A Predictive Framework

The substitution pattern of the starting trimethylpyrrole isomer dictates the position of formylation. The reaction will proceed at the available α-position (C2 or C5) due to the higher electron density at these positions compared to the β-positions (C3 or C4).[6]

-

2,3,4-Trimethylpyrrole: This isomer has one available α-position (C5). Formylation is expected to occur exclusively at this position to yield 2,3,4-trimethyl-1H-pyrrole-5-carbaldehyde .

-

2,3,5-Trimethylpyrrole: This isomer has one available β-position (C4). While α-formylation is strongly preferred, if both α-positions are blocked, the reaction can be forced to occur at a β-position, albeit typically requiring harsher conditions and resulting in lower yields. The expected product is 2,3,5-trimethyl-1H-pyrrole-4-carbaldehyde .

-

2,4,5-Trimethylpyrrole (Kryptopyrrole): This isomer has one available β-position (C3). Similar to the 2,3,5-isomer, formylation will occur at the C3 position to yield 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde .

Detailed Experimental Protocol

This protocol provides a robust starting point for the Vilsmeier-Haack formylation of trimethylpyrroles. Optimization of reaction time and temperature may be necessary for specific isomers to maximize yield and purity.

Materials and Reagents

-

Trimethylpyrrole isomer (e.g., 2,3,4-trimethylpyrrole)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium acetate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (flame-dried)

-

Magnetic stirrer and heating/cooling bath

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Step-by-Step Procedure

Visualizing the Workflow: From Reagents to Purified Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of trimethylpyrroles.

1. Vilsmeier Reagent Formation (Perform in a fume hood under an inert atmosphere of nitrogen or argon):

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents relative to the trimethylpyrrole).

-

Cool the flask to 0 °C in an ice-water bath.

-

With vigorous stirring, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the resulting pale yellow to colorless solution at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

-

In a separate flame-dried flask, dissolve the trimethylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Slowly add the solution of the trimethylpyrrole to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive isomers, gentle heating (40-50 °C) may be required.

3. Work-up and Hydrolysis:

-

Once the reaction is deemed complete by TLC, cool the reaction mixture back to 0 °C in an ice-water bath.

-

Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate or sodium acetate solution to hydrolyze the intermediate iminium salt. Caution: This quenching process can be exothermic.

-

Continue stirring for 30-60 minutes until the hydrolysis is complete.

4. Extraction and Isolation:

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

-

The crude formyl-trimethylpyrrole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data and Characterization

The following table summarizes the expected products and key characterization data for the Vilsmeier-Haack formylation of various trimethylpyrrole isomers.

| Starting Material | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR (δ, ppm, CDCl₃) Aldehyde Proton |

| 2,3,4-Trimethylpyrrole | 2,3,4-Trimethyl-1H-pyrrole-5-carbaldehyde | N/A | C₈H₁₁NO | 137.18 | ~9.4-9.6 |

| 2,3,5-Trimethylpyrrole | 2,3,5-Trimethyl-1H-pyrrole-4-carbaldehyde | N/A | C₈H₁₁NO | 137.18 | ~9.5-9.7 |

| 2,4,5-Trimethylpyrrole | 3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde | 27226-50-2 | C₈H₁₁NO | 137.18 | ~9.4-9.6 |

Note: 1H NMR chemical shifts are approximate and can vary based on solvent and concentration.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is low, consider increasing the reaction time or temperature, especially for β-formylation. Ensure that anhydrous conditions were maintained throughout the reagent preparation and reaction steps, as moisture will deactivate the Vilsmeier reagent.

-

Multiple Products: The formation of multiple products may indicate incomplete reaction or side reactions. Purification by column chromatography is crucial in such cases. The ratio of α- to β-formylated products can sometimes be influenced by steric hindrance.[7][8]

-

Dark-Colored Reaction Mixture: The formation of dark, polymeric materials can occur, particularly with prolonged heating. It is advisable to monitor the reaction closely by TLC and to perform the work-up as soon as the starting material is consumed.

-

Purification Challenges: Formylated pyrroles can sometimes be prone to decomposition on silica gel. To mitigate this, deactivating the silica gel with triethylamine (by adding ~1% triethylamine to the eluent) can be beneficial.

Conclusion

The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of formyl-trimethylpyrroles. By understanding the reaction mechanism, controlling the reaction parameters, and anticipating the regiochemical outcomes, researchers can effectively utilize this powerful transformation to access valuable synthetic intermediates for a wide range of applications in drug discovery and materials science. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this important reaction in the laboratory.

References

-

Chahal, M., Dhillon, S., Rani, P., Kumari, G., Aneja, D. K., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26604-26629. [Link]

- Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.

- BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.

- BenchChem. (2025). Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

- International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS, 3(1), 25-43.

-

Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

- Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.).

-

Scribd. (2013, March 28). Vilsmeier-Haack Formylation of Pyrroles. Scribd. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Application Note: Scalable Synthesis of Pyrrole-2-carboxaldehyde via Vilsmeier-Haack Formylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Vilsmeier-Haack Electrophilic Aromatic Substitution

Introduction & Mechanistic Rationale

Pyrrole-2-carboxaldehyde is a foundational building block in medicinal chemistry, utilized extensively in the synthesis of porphyrins, kinase inhibitors, and advanced fluorophores (e.g., BODIPY dyes). The most robust, scalable, and regioselective method for its preparation is the Vilsmeier-Haack formylation [1].

As a Senior Application Scientist, it is critical to understand why this specific methodology is chosen over alternative formylation techniques. Pyrrole is a highly electron-rich heteroaromatic system, making it exceptionally susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction leverages this by reacting the pyrrole ring with a highly electrophilic chloroiminium ion (the Vilsmeier reagent), generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) [2].

Regioselectivity Causality: Formylation occurs almost exclusively at the C2 ( α ) position. This regiocontrol is thermodynamically and kinetically driven; the transition state for electrophilic attack at C2 allows the positive charge to be delocalized over three atoms (including the strongly electron-donating nitrogen), whereas C3 attack only allows delocalization over two atoms.

Process Workflow & Logical Causality

The following workflow outlines the logical progression of the synthesis, highlighting the critical phase transitions and thermal control points required to prevent product degradation.

Logical workflow for the Vilsmeier-Haack synthesis of pyrrole-2-carboxaldehyde.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. At each stage, specific visual, thermal, or chemical cues confirm that the reaction is proceeding correctly, ensuring high fidelity and safety [1].

Materials & Equipment

-

Substrate: Pyrrole (freshly distilled)

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (anhydrous), Sodium acetate trihydrate, Saturated aqueous sodium carbonate.

-

Solvents: 1,2-Dichloroethane (or Dichloromethane), Diethyl ether.

-

Equipment: 3-neck round-bottom flask, dropping funnel, internal thermometer, argon/nitrogen line.

Step 1: Generation of the Vilsmeier Reagent

-

Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, an internal thermometer, and an inert gas inlet.

-

Add anhydrous DMF (1.1 equivalents) and 250 mL of 1,2-dichloroethane. Cool the mixture to 0–5 °C using an ice-water bath.

-

Causality Checkpoint: Slowly add POCl₃ (1.1 equivalents) dropwise over 15–30 minutes. The reaction between DMF and POCl₃ is highly exothermic. Maintaining the internal temperature strictly below 10 °C prevents the thermal decomposition of the unstable chloroiminium intermediate and mitigates runaway thermal hazards [2].

-

Remove the ice bath and stir for 15 minutes at room temperature. Validation: The formation of a viscous or slightly cloudy complex indicates successful reagent generation.

Step 2: Electrophilic Aromatic Substitution (Formylation)

-

Recool the reaction flask to 0–5 °C.

-

Dissolve freshly distilled pyrrole (1.0 equivalent) in 250 mL of 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent over 1 hour.

-

Causality Checkpoint: Pyrrole is highly prone to acid-catalyzed polymerization. Controlled, dropwise addition keeps the local concentration of pyrrole low relative to the electrophile, favoring the desired C2-substitution over intermolecular polymerization [1]. Fresh distillation of pyrrole is mandatory to remove pre-existing polymeric initiation sites.

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

Step 3: Hydrolysis of the Iminium Salt

-

Prepare a solution of sodium acetate trihydrate (5.5 equivalents) in 1 L of deionized water.

-

Slowly pour the reaction mixture into the aqueous sodium acetate solution with vigorous stirring.

-

Causality Checkpoint: Sodium acetate is chosen specifically because it is a mild buffering base. Stronger bases (like NaOH) cause rapid, uncontrollable exothermic quenching, while highly acidic conditions fail to effectively hydrolyze the iminium intermediate and risk degrading the acid-sensitive pyrrole ring [1].

-

Heat the biphasic mixture to reflux for 15 minutes to drive the complete hydrolysis of the intermediate iminium salt to the final aldehyde.

Step 4: Workup and Purification

-

Cool the mixture to room temperature and transfer to a separatory funnel. Separate the organic (1,2-dichloroethane) phase.

-

Extract the aqueous phase three times with diethyl ether (approx. 500 mL total).

-

Combine the organic layers and wash with saturated aqueous sodium carbonate. Validation: Add cautiously at first; the cessation of CO₂ evolution validates that residual acids have been neutralized.

-

Dry the organic layer over anhydrous sodium carbonate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify via vacuum distillation or recrystallization from boiling petroleum ether (b.p. 40–60 °C).

Quantitative Data & Optimization Parameters

To ensure reproducibility, the following table summarizes the stoichiometric constraints and the mechanistic rationale behind each parameter.

| Parameter | Value / Reagent | Mechanistic Purpose / Causality |

| Pyrrole | 1.0 eq (Freshly distilled) | Substrate; distillation removes trace polymeric inhibitors/impurities. |

| POCl₃ | 1.1 eq | Halogenating agent; activates DMF to form the electrophile. |

| DMF | 1.1 eq (Anhydrous) | Formyl source; moisture degrades the Vilsmeier reagent prematurely. |

| Solvent | 1,2-Dichloroethane | Inert, non-polar medium; solubilizes and stabilizes the iminium salt. |

| Hydrolysis Base | NaOAc (5.5 eq) | Mild buffering base; hydrolyzes iminium without polymerizing pyrrole. |

| Temperature (Prep) | 0–10 °C | Prevents thermal degradation of the highly reactive chloroiminium ion. |

| Expected Yield | 78–85% | Validates successful execution of the protocol. |

Mechanistic Pathway

The diagram below illustrates the molecular transformations occurring during the reaction, emphasizing the formation of the active electrophile and the subsequent hydrolysis step.

Mechanistic pathway of the Vilsmeier-Haack formylation of pyrrole.

References

-

Organic Syntheses , "Pyrrole-2-carboxaldehyde". URL:[Link]

Application Note: Biocatalytic Synthesis of Pyrrole-2-Carbaldehyde via Enzymatic CO₂ Fixation

Executive Summary

Pyrrole-2-carbaldehyde is a highly valuable heterocyclic building block utilized in the synthesis of pharmaceuticals, porphyrins, and advanced materials[1]. Conventional chemical synthesis relies on the Vilsmeier-Haack formylation, which requires stoichiometric amounts of toxic reagents (e.g., phosphorus oxychloride) and generates hazardous waste.

To address these environmental and safety constraints, this application note details a novel, green-chemistry biocatalytic cascade. By coupling a UbiD-type decarboxylase with a carboxylic acid reductase (CAR), researchers can achieve a two-step, one-pot enzymatic conversion of pyrrole to pyrrole-2-carbaldehyde, utilizing ambient CO₂ as the sole C1 source[2]. This protocol is designed for drug development professionals and synthetic biologists seeking scalable, sustainable alternatives to classical heteroaromatic formylation.

Mechanistic Principles of the Biocatalytic Cascade

As a Senior Application Scientist, it is critical to understand why this cascade functions, not just how to run it. The reaction overcomes significant thermodynamic barriers by compartmentalizing the workflow into two distinct enzymatic mechanisms:

C–H Activation and Carboxylation via UbiD (PA0254)

The first step utilizes PA0254 (HudA), a UbiD-family enzyme derived from Pseudomonas aeruginosa[2]. The carboxylation of pyrrole is thermodynamically unfavorable. To achieve this, PA0254 relies on a heavily modified prenylated flavin mononucleotide (prFMN) cofactor, which must be synthesized by a co-expressed UbiX prenyltransferase[3].

-

Causality: The oxidized prFMN iminium species engages the pyrrole ring via a 1,3-dipolar cycloaddition. This transient covalent intermediate facilitates C–H activation and subsequent CO₂ insertion at the C2 position, yielding pyrrole-2-carboxylic acid[4].

Adenylation and Reduction via CAR (CARse)

The second step utilizes CARse, a multidomain carboxylic acid reductase from Segniliparus rotundus[2]. CAR enzymes require post-translational activation by a phosphopantetheinyl transferase (PPTase), which attaches a 4'-phosphopantetheine arm to the apo-enzyme[5].

-

Causality: The reduction proceeds via a strict sequence governed by domain dynamics[6]. First, the pyrrole-2-carboxylate is adenylated using ATP. Second, the intermediate is transferred to the phosphopantetheine thiol to form a thioester. Finally, NADPH donates a hydride to release the target pyrrole-2-carbaldehyde[5].

Pathway Visualization

Biocatalytic cascade for the formylation of pyrrole utilizing UbiD and CAR enzymes.

Experimental Protocol: Mixed-Format Biocatalyst System

To optimize cofactor economy , this protocol uses a mixed-format system: purified PA0254 coupled with a whole-cell E. coli biocatalyst expressing CARse[2].

-

Rationale: UbiD requires high concentrations of dissolved bicarbonate, which disrupts intracellular pH homeostasis in whole cells. Purifying PA0254 isolates the carboxylation step from cellular stress. Conversely, CAR requires stoichiometric amounts of expensive ATP and NADPH. Using a whole-cell format for CAR allows the host's central metabolism to continuously regenerate these cofactors, drastically reducing process costs[2].

Step 1: Biocatalyst Preparation

-

PA0254 (UbiD) Purification: Co-express PA0254 with UbiX in E. coli BL21(DE3) to ensure prFMN maturation. Lyse cells and purify the holoenzyme via Ni-NTA affinity chromatography. Desalt into 100 mM Tris-HCl (pH 7.5).

-

CARse Whole-Cell Preparation: Co-express CARse with a broad-spectrum PPTase (e.g., sfp from B. subtilis) in E. coli BL21(DE3). Harvest cells via centrifugation (4000 × g, 10 min), wash twice, and resuspend in 100 mM Tris-HCl (pH 7.5) to a final OD₆₀₀ of 20[2].

Step 2: One-Pot Cascade Reaction Setup

-

In a sealed 10 mL glass reaction vial, combine the following:

-

100 mM Tris-HCl buffer (pH 7.5).

-

500 mM KHCO₃ (acts as the CO₂ donor).

-

10 mM Pyrrole (substrate).

-

10 µM Purified PA0254 holoenzyme.

-

CARse whole-cell suspension (Final OD₆₀₀ = 20).

-

-

Incubate the reaction at 30 °C with orbital shaking at 200 rpm for 18 hours.

Step 3: Extraction and Analytical Quantification

-

Quench the reaction by adding 1 M HCl to drop the pH to 2.0 (precipitates proteins and protonates residual acids).

-

Extract the aqueous phase three times with equal volumes of ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

-

Resuspend in methanol and analyze via RP-HPLC (C18 column, UV detection at 254 nm) against an authentic pyrrole-2-carbaldehyde standard.

Protocol Self-Validation & Quality Control

To ensure the trustworthiness of this protocol, the following self-validating controls must be run in parallel:

-

Positive Control (Reductase Activity): Substitute pyrrole with 10 mM benzoic acid. Successful conversion to benzaldehyde confirms that the CARse whole-cell system is actively regenerating ATP/NADPH and that the PPTase maturation was successful[2].

-

Negative Control (Abiotic Check): Run the standard reaction mixture lacking both PA0254 and CARse. This confirms the absence of spontaneous abiotic formylation[2].

-

Cofactor Maturation Check: Prior to the reaction, perform UV-Vis spectroscopy on the purified PA0254. The presence of the mature prFMN cofactor is validated by distinct absorbance peaks at ~380 nm and 450 nm.

Quantitative Data & Optimization

The following tables summarize the causality behind the optimization parameters for this cascade, based on empirical data[2].

Table 1: Effect of Bicarbonate Concentration on Yield

Le Chatelier's principle dictates that a massive excess of the C1 donor is required to push the thermodynamically unfavorable carboxylation forward.

| Bicarbonate (KHCO₃) | Relative Yield | Mechanistic Causality |

| 50 mM | Low (~10%) | Insufficient driving force to overcome the thermodynamic barrier of C–H carboxylation. |

| 250 mM | Moderate (~60%) | Increased CO₂ availability shifts the UbiD equilibrium toward the carboxylate intermediate. |

| 500 mM | Maximum (100%) | Saturating conditions maximize prFMN-mediated carboxylation without inducing severe osmotic stress[2]. |

Table 2: Impact of Whole-Cell Density and Carbon Supplementation

Counterintuitively, increasing biocatalyst load or carbon feed decreases the yield of the target aldehyde.

| CARse Whole-Cell Density (OD₆₀₀) | Glycerol Supplementation | Yield Outcome | Causality / Rationale |

| 20 | 0% | Optimal | Balanced cofactor regeneration without excessive competing metabolic pathways[2]. |

| 50 | 0% | Reduced | High cell density leads to mass transfer limitations and potential product degradation by endogenous E. coli aldo-keto reductases[2]. |

| 20 | 5 - 15% (v/v) | Severely Reduced | Excess carbon flux diverts NADPH away from CARse or exacerbates the over-reduction of the target aldehyde to an alcohol[2]. |

References

-

Titchiner, G., Marshall, S. A., Miscikas, H., & Leys, D. (2022). "Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO₂ Fixation." Catalysts, MDPI.[Link]

-

Matsugo, S., & Nakamura, Y. (2023). "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules, MDPI.[Link]

-

Akhtar, M. K., et al. (2012). "Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities." Proceedings of the National Academy of Sciences (PNAS).[Link]

-

Zhu, J., et al. (2024). "(De)carboxylation mechanisms of heteroaromatic substrates catalyzed by prenylated FMN-dependent UbiD decarboxylases: An in-silico study." International Journal of Biological Macromolecules.[Link]

-

Gahloth, D., et al. (2020). "Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis." Nature Chemical Biology (via PMC).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. (De)carboxylation mechanisms of heteroaromatic substrates catalyzed by prenylated FMN-dependent UbiD decarboxylases: An in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Pyrrole Aldehydes in the Synthesis of Advanced Fluorescent Dyes

Executive Summary

The development of high-performance fluorescent dyes is a cornerstone of modern molecular imaging, diagnostic assay development, and photodynamic therapy (PDT). Pyrrole aldehydes—specifically pyrrole-2-carboxaldehyde and its derivatives—serve as foundational building blocks for synthesizing some of the most robust fluorophores in chemical biology, including BODIPY (Boron dipyrromethene) and BOPHY (bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine) dyes.

This application note provides a comprehensive, mechanistic guide to utilizing pyrrole aldehydes in fluorophore synthesis. It is designed for researchers and drug development professionals, detailing the causality behind critical experimental conditions and providing self-validating protocols to ensure high-yield, reproducible dye synthesis.

Mechanistic Insights: The Role of Pyrrole Aldehydes

The unique optical properties of pyrrole-derived dyes—such as high quantum yields, narrow emission spectra, and exceptional photostability—stem from their precisely rigidified molecular frameworks. Pyrrole aldehydes act as the critical electrophilic precursors in the assembly of these scaffolds.

Depending on the chosen nucleophile, pyrrole-2-carboxaldehyde directs the synthesis down two primary pathways:

-

The BODIPY Pathway : Condensation of a pyrrole aldehyde with a pyrrole monomer (or condensation of an aromatic aldehyde with two pyrrole monomers) yields a dipyrromethene intermediate. Subsequent boron chelation locks the molecule into a planar, highly conjugated system[1].

-

The BOPHY Pathway : Condensation of pyrrole-2-carboxaldehyde with hydrazine yields a symmetric bis(pyrrole imine) Schiff base. Dual boron complexation creates a rigid tetracyclic core that exhibits a large Stokes shift and quantum yields near unity[2].

Understanding the sequence and condition control of the pyrrole–aldehyde condensation and subsequent boron coordination is critical to preventing scaffold cleavage and maximizing yield.

Synthesis Workflows and Logical Relationships

Logical workflow for the synthesis of BODIPY and BOPHY dyes from pyrrole-2-carboxaldehyde.

Comparative Photophysical Properties

The structural modifications initiated at the pyrrole aldehyde stage directly dictate the downstream photophysical traits of the resulting fluorophore. Below is a summary of the quantitative data associated with these dye classes.

| Dye Scaffold | Core Architecture | Abs Max (nm) | Em Max (nm) | Quantum Yield (Φ) | Key Photophysical Traits |

| BODIPY | Boron dipyrromethene | 490–530 | 500–550 | 0.80–1.00 | Narrow emission, low background fluorescence |

| Aza-BODIPY | Nitrogen-substituted core | 600–650 | 620–680 | 0.70–0.90 | Red-shifted spectra, ideal for deep-tissue imaging |

| BOPHY | Bis(difluoroboron) tetracycle | 420–450 | 440–470 | 0.92–0.95 | Large Stokes shift, highly symmetric structure[2] |

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality explanations and validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of the BODIPY Core via Acid-Catalyzed Condensation

This protocol describes the synthesis of a BODIPY core using a pyrrole aldehyde and a free pyrrole.

Step 1: Electrophilic Condensation

-

Action: Dissolve pyrrole-2-carboxaldehyde (1.0 eq) and a substituted pyrrole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Purge the system with N₂ gas for 10 minutes. Add a catalytic amount of Trifluoroacetic acid (TFA, 0.1 eq) and stir at room temperature for 1–2 hours.

-

Causality: TFA acts as a Brønsted acid to protonate the aldehyde carbonyl, drastically increasing its electrophilicity. This facilitates nucleophilic attack by the electron-rich α-position of the pyrrole. The N₂ atmosphere prevents premature, uncontrolled auto-oxidation of the sensitive dipyrromethane intermediate[1].

Step 2: Oxidation to Dipyrromethene

-

Action: Add 1.0 equivalent of p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Stir for 1 hour.

-

Causality: The initial condensation forms a flexible, non-fluorescent dipyrromethane. Oxidation removes two hydrogen atoms to establish the fully conjugated, planar dipyrromethene framework required for fluorescence[1].

Step 3: Boron Complexation

-

Action: Add 5.0 equivalents of Triethylamine (Et₃N) and stir for 15 minutes. Cool the flask to 0 °C, then add 5.0 equivalents of Boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise. Allow the mixture to warm to room temperature and stir overnight.

-

Causality: The order of addition is absolute. Et₃N must be added first to neutralize the acidic environment and deprotonate the pyrrole nitrogens, drastically increasing their nucleophilicity toward boron. Subsequent dropwise addition of BF₃·OEt₂ (a strong Lewis acid) facilitates chelation while controlling the highly exothermic reaction[3].

-

Validation Check (Self-Validating System): The successful formation of the BODIPY core is visually confirmed by a stark transition from a dark, non-fluorescent reaction mixture to one that exhibits intense, bright green/yellow fluorescence under 365 nm UV illumination. TLC analysis (CH₂Cl₂/Hexane) will reveal a highly mobile, brightly fluorescent spot.

Protocol B: Synthesis of Symmetric BOPHY Dyes via Hydrazine Condensation

BOPHY dyes represent a newer class of fluorophores synthesized via a highly efficient two-step procedure[2].

Step 1: Schiff Base Ligand Formation

-

Action: Dissolve pyrrole-2-carboxaldehyde (2.0 eq) and hydrazine hydrate (1.0 eq) in absolute ethanol. Add 3 drops of glacial acetic acid. Stir at room temperature for 1 hour[3].

-

Causality: Acetic acid catalyzes the nucleophilic addition of hydrazine to the aldehyde. The strict 2:1 stoichiometry ensures the formation of the symmetric bis(pyrrole imine) ligand.

-

Validation Check: A yellow precipitate will rapidly form in the reaction flask. The Schiff base is poorly soluble in cold ethanol, allowing for rapid, chromatography-free purification via simple vacuum filtration.

Step 2: Dual Boron Complexation

-

Action: Isolate the yellow solid and dissolve it in anhydrous CH₂Cl₂. Add an excess of Et₃N (6.0 eq), followed by the dropwise addition of BF₃·OEt₂ (8.0 eq) at room temperature[3].

-

Causality: The base deprotonates both pyrrole rings, allowing the coordination of two separate BF₂ units to form the rigid tetracyclic BOPHY core.

-

Validation Check: The formation of the BOPHY dye is confirmed by the emergence of a strong blue/green fluorescence. The quantum yield of the resulting purified solution will be near unity (~95% in CH₂Cl₂)[2].

Applications in Drug Development and Molecular Imaging

The robust nature of dyes synthesized from pyrrole aldehydes makes them invaluable in modern biomedicine:

-

Live-Cell Imaging & Biomarkers: Due to their low background fluorescence and high chemical stability, BODIPY dyes enable high signal-to-noise ratio imaging in complex biological systems. They are routinely functionalized to target specific organelles or cancer cell receptors.

-

Photodynamic Therapy (PDT): By introducing heavy atoms (e.g., bromination or iodination of the pyrrole core), researchers can promote intersystem crossing (S₁ → T₁ transition). This transforms the highly fluorescent dye into a potent photosensitizer capable of generating cytotoxic singlet oxygen for targeted tumor destruction[3].

Sources

3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde as a precursor in organic synthesis

An In-Depth Technical Guide: 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde as a Versatile Precursor in Organic Synthesis

Introduction

3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde is a polysubstituted pyrrole derivative that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure is characterized by an electron-rich aromatic pyrrole core, which enhances reactivity, and a strategically positioned aldehyde functional group at the C2 position. This aldehyde provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions. The methyl substituents at the C3, C4, and C5 positions provide steric bulk and increase lipophilicity, which can be leveraged to fine-tune the solubility and pharmacokinetic properties of target molecules.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate. We will delve into the mechanistic principles behind its synthesis, provide detailed experimental protocols, and explore its pivotal role as a precursor in the construction of complex molecular architectures, most notably in the development of potent kinase inhibitors for targeted cancer therapy.

Physicochemical Properties and Characterization

A thorough understanding of the precursor's properties is fundamental for its effective use in synthesis. The key identifiers and computed properties for 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| CAS Number | 27226-50-2 | [1][2] |

| IUPAC Name | 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | [1] |

| Appearance | Expected to be a solid at room temperature | |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |